Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate. It undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate.
Methyl 4-Chlorobenzoate is a reactant used in the synthesis of ataxia-telangiectasia mutated (ATM) kinase, a target for novel radiosensitizing agents. As well, it is used as a reactant in the synthesis of aminopyridine functionalized polyacrylonitrile fibers.
Brand Name: Vulcanchem
CAS No.: 1126-46-1
VCID: VC21336615
InChI: InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

Methyl 4-chlorobenzoate

CAS No.: 1126-46-1

Cat. No.: VC21336615

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 4-chlorobenzoate - 1126-46-1

CAS No. 1126-46-1
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name methyl 4-chlorobenzoate
Standard InChI InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Standard InChI Key LXNFVVDCCWUUKC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)Cl
Appearance Off-White Low Melting Solid
Melting Point 42-44°C

Chemical Identity and Structure

Methyl 4-chlorobenzoate features a distinct molecular structure characterized by a chlorine substitution at the para position of the benzoate ring. This specific arrangement contributes to its unique chemical and physical properties, making it useful for various applications.

Basic Chemical Information

The compound's fundamental chemical identity is summarized in the following table:

ParameterValue
CAS Number1126-46-1
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.593 g/mol
Common SynonymsBenzoic acid, 4-chloro-, methyl ester; Methyl p-chlorobenzoate
SMILES NotationCOC(=O)c1ccc(Cl)cc1
InChI1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Functional GroupsChloro, Ester

The compound features a planar aromatic ring with a chlorine atom at the para position and a methyl ester group (-COOCH₃) extending from the ring . This structural arrangement contributes to its specific reactivity patterns and physical characteristics.

Physical Properties

Methyl 4-chlorobenzoate exists as a solid at room temperature with specific physical characteristics that are important for its handling, storage, and application in various processes.

Physical Constants

The key physical properties of methyl 4-chlorobenzoate are outlined below:

PropertyValue
Physical StateSolid
Melting Point42-44 °C
Boiling Point219.4±13.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point106.7 °C (closed cup)
Refractive Index1.529
Vapor Pressure0.1±0.4 mmHg at 25°C
LogP2.76
Polar Surface Area (PSA)26.30000
Exact Mass170.013458

These physical constants have been determined through various analytical methods and are crucial for predicting the compound's behavior in different environmental conditions and chemical reactions . The relatively high boiling point reflects the compound's stability, while its moderate melting point makes it easily manipulable in laboratory settings.

Chemical Reactivity

The reactivity of methyl 4-chlorobenzoate is influenced by both the chlorine substituent and the ester functional group, creating distinct reaction sites within the molecule.

Nucleophilic Substitution Reactions

The chlorine atom at the para position serves as an excellent leaving group, making the compound suitable for various nucleophilic substitution reactions. Research has demonstrated that methyl 4-chlorobenzoate reacts with trimethylstannyl anions via a radical nucleophilic substitution mechanism (SRN1) . Comparative studies of the ortho, meta, and para isomers of methyl chlorobenzoate have established a reactivity order of para ≥ ortho ≫ meta toward trimethylstannyl anions . This regioselectivity is significant for synthetic applications requiring positional specificity.

Hydrodehalogenation Reactions

Methyl 4-chlorobenzoate undergoes room temperature palladium-mediated hydrodehalogenation when treated with potassium fluoride (KF) and polymethylhydrosiloxane (PMHS), yielding methyl benzoate through the removal of the chlorine atom . This transformation represents an important synthetic pathway for converting chlorinated aromatics to their non-halogenated counterparts under mild conditions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of methyl 4-chlorobenzoate, each with particular advantages depending on the scale and available starting materials.

Synthesis from Dimethyl Carbonate

One effective and environmentally favorable approach involves the reaction of 4-chlorobenzoic acid with dimethyl carbonate:

ReactantsCatalystConditionsYield
4-Chlorobenzoic acid + Dimethyl carbonateMn₂(CO)₁₀ or Fe₂(CO)₉180°C, 1 hour, sealed tube95%

The procedure involves combining 1-3 mmol of catalyst (such as Mn₂(CO)₁₀), 100 mmol of 4-chlorobenzoic acid, and 300-400 mmol of dimethyl carbonate in a stainless steel microreactor . The reaction mixture is heated at 180°C for 1 hour in a sealed environment. After cooling to room temperature, the mixture is filtered through aluminum oxide (Al₂O₃), and the unreacted dimethyl carbonate is removed by distillation. The final product is purified either by distillation at atmospheric or reduced pressure or by crystallization .

Alternative Synthetic Routes

Applications and Uses

Methyl 4-chlorobenzoate has found applications in various fields, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Research

The compound serves as a key reactant in the synthesis of ataxia-telangiectasia mutated (ATM) kinase inhibitors, which are being investigated as potential novel radiosensitizing agents . ATM kinase plays a crucial role in DNA damage response, and its inhibition can potentially enhance the effectiveness of radiation therapy in cancer treatment. The specific structural features of methyl 4-chlorobenzoate make it a valuable building block in the development of these sophisticated pharmaceutical compounds.

Organic Synthesis Applications

Due to its reactive functional groups, methyl 4-chlorobenzoate functions as a versatile intermediate in organic synthesis. The compound's ability to participate in various transformation reactions involving either the chlorine atom or the ester group makes it valuable for creating diverse chemical derivatives. Its use in regioselective reactions provides synthetic chemists with tools for precise molecular modifications .

Analytical Characterization

Modern analytical techniques provide detailed characterization of methyl 4-chlorobenzoate, essential for verifying its purity and structure in research and quality control settings.

Spectroscopic Properties

Methyl 4-chlorobenzoate can be identified and analyzed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

These methods allow for the verification of the compound's structure and assessment of its purity, which is critical for research applications requiring high-quality reagents.

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